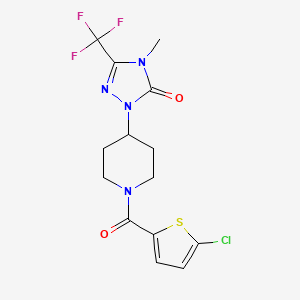
1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H14ClF3N4O2S and its molecular weight is 394.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a chlorothiophene moiety, a piperidine ring, and a triazole framework, which may interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the triazole ring is significant as it is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzyme activity. This compound may inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalytic action.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The chlorothiophene and piperidine components are known to enhance the antimicrobial efficacy against various bacterial strains. For example, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Triazole derivatives have been studied for their ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Antitumor Activity
Preliminary studies suggest that compounds with similar structural features may possess antitumor properties. The trifluoromethyl group is often associated with increased biological activity and selectivity towards tumor cells. In vitro assays have indicated that related compounds can induce apoptosis in cancer cell lines.
Case Studies
Several studies highlight the biological activity of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Xanthomonas axonopodis and Ralstonia solanacearum. The findings indicated that modifications in the piperidine structure significantly enhance antimicrobial potency .
- Anti-inflammatory Effects : Research on triazole derivatives demonstrated their ability to inhibit inflammatory responses in cellular models. Compounds similar to our target showed reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Antitumor Activity : A series of imidazolidine derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain substitutions led to enhanced apoptosis rates, suggesting a promising avenue for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(pyridin-3-yl)-1H-imidazole | Imidazole ring with chlorine substitution | Antimicrobial |
| Piperidine derivatives | Various substituents on piperidine | Analgesic properties |
| Trifluoromethyl-substituted imidazolines | Trifluoromethyl group attached | Antitumor activity |
特性
IUPAC Name |
2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c1-20-12(14(16,17)18)19-22(13(20)24)8-4-6-21(7-5-8)11(23)9-2-3-10(15)25-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSLVIKFRMULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













